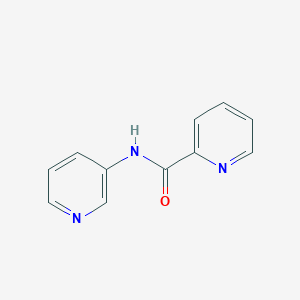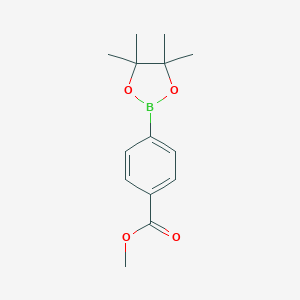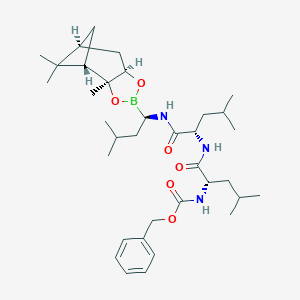![molecular formula C7H4N2O3 B063031 4-Nitrobenzo[c]isoxazole CAS No. 188860-13-1](/img/structure/B63031.png)
4-Nitrobenzo[c]isoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzo[c]isoxazole is a heterocyclic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the isoxazole family, which is known for its diverse biological activities and significant therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitrobenzo[c]isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzoyl chloride with hydroxylamine hydrochloride under basic conditions to form the isoxazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper(I) or ruthenium(II) may be employed to facilitate the cyclization process and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Nitrobenzo[c]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso derivatives under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro group.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Nitric acid, sulfuric acid.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Reduction: 4-Aminobenzo[c]isoxazole.
Oxidation: 4-Nitrosobenzo[c]isoxazole.
Substitution: Various halogenated or nitrated derivatives.
Scientific Research Applications
4-Nitrobenzo[c]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-Nitrobenzo[c]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Benzo[c]isoxazole: Lacks the nitro group, resulting in different reactivity and applications.
4-Nitrobenzisoxazole: Similar structure but different substitution pattern, leading to distinct chemical properties.
Isoxazole: The parent compound without the benzene ring, exhibiting different biological activities.
Uniqueness: Its ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
4-nitro-2,1-benzoxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNIHBIOHDNKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-(Benzo[d]oxazol-2-yl)ethanamine](/img/structure/B62965.png)






